1H,1H,11H-Eicosafluoroundecyl acrylate

Description

BenchChem offers high-quality 1H,1H,11H-Eicosafluoroundecyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H,11H-Eicosafluoroundecyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H6F20O2 |

|---|---|

Molecular Weight |

586.16 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl prop-2-enoate |

InChI |

InChI=1S/C14H6F20O2/c1-2-4(35)36-3-6(17,18)8(21,22)10(25,26)12(29,30)14(33,34)13(31,32)11(27,28)9(23,24)7(19,20)5(15)16/h2,5H,1,3H2 |

InChI Key |

ASJLMYWCUSHRIW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,11H-Eicosafluoroundecyl Acrylate: Properties, Synthesis, and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of advanced materials, fluorinated polymers stand out for their exceptional properties, including thermal stability, chemical inertness, and unique surface characteristics. Among these, 1H,1H,11H-Eicosafluoroundecyl Acrylate has emerged as a monomer of significant interest, particularly for applications demanding robust and specialized functionalities. This guide provides a comprehensive technical overview of this fluorinated acrylate, from its fundamental physicochemical characteristics to its synthesis and burgeoning applications in the pharmaceutical and drug development sectors.

Core Physicochemical Characteristics

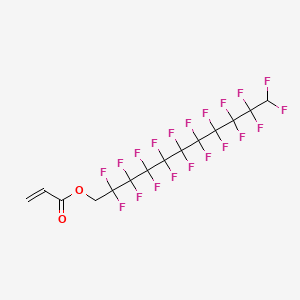

1H,1H,11H-Eicosafluoroundecyl Acrylate, with the CAS number 4998-38-3, is a long-chain fluorinated acrylate monomer.[1] Its structure, featuring a lengthy perfluorinated tail and a reactive acrylate head, bestows upon it a unique combination of properties that are highly sought after in materials science.[1]

The molecule's chemical formula is C14H6F20O2, and it has a molecular weight of 586.17 g/mol .[2] The defining feature of this compound is its highly fluorinated alkyl chain, which imparts a profound hydrophobicity and oleophobicity, leading to low surface energy.[1] This characteristic is fundamental to its use in creating non-wetting and anti-fouling surfaces. Furthermore, the presence of the acrylate group allows for polymerization, enabling the formation of robust polymeric materials with these desirable surface properties.[1] The fluorinated nature of the compound also contributes to its high thermal stability and chemical resistance, making it suitable for applications in harsh environments.[1]

Caption: Chemical structure of 1H,1H,11H-Eicosafluoroundecyl Acrylate.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data for similar compounds is available, certain values for this specific molecule are based on calculations and should be considered as such.

| Property | Value | Source | Notes |

| Molecular Formula | C14H6F20O2 | [1][2] | - |

| Molecular Weight | 586.17 g/mol | [2] | - |

| CAS Number | 4998-38-3 | [1] | - |

| Appearance | Assumed to be a clear, colorless liquid | General knowledge of similar acrylates | - |

| Density | ~1.593 g/cm³ (calculated) | [2] | Experimental data for a shorter analogue, 1H,1H,2H,2H-Perfluorooctyl acrylate, is 1.554 g/mL at 20 °C.[3] |

| Boiling Point | ~272.47 °C at 760 mmHg (calculated) | [2] | - |

| Flash Point | ~114.999 °C (calculated) | [2] | - |

| Refractive Index | No experimental data found. | - | The refractive index for poly(pentadecafluorooctyl acrylate) is 1.3390.[4] |

| Surface Tension | Expected to be very low. | [1][5] | Fluorinated polymers exhibit extremely low surface energies.[5] |

| Solubility | Insoluble in water; soluble in some fluorinated and highly halogenated solvents. | General knowledge of perfluorinated compounds. | Perfluorinated compounds generally show limited solubility in common organic solvents.[6] |

Synthesis of 1H,1H,11H-Eicosafluoroundecyl Acrylate

The synthesis of 1H,1H,11H-Eicosafluoroundecyl Acrylate is typically achieved through the esterification of the corresponding fluorinated alcohol, 1H,1H,11H-eicosafluoroundecan-1-ol, with acryloyl chloride.[1][7] This reaction is a standard method for producing acrylate esters and can be performed under relatively mild conditions.[8]

Caption: Generalized workflow for the synthesis of 1H,1H,11H-Eicosafluoroundecyl Acrylate.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of long-chain fluorinated acrylates via esterification.[7][8][9]

Materials:

-

1H,1H,11H-Eicosafluoroundecan-1-ol

-

Acryloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor for radical polymerization (e.g., hydroquinone monomethyl ether, MEHQ)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H,1H,11H-eicosafluoroundecan-1-ol and a small amount of a polymerization inhibitor. Anhydrous aprotic solvent is added to dissolve the alcohol.

-

Addition of Base: Triethylamine (1.1 to 1.5 molar equivalents relative to the alcohol) is added to the flask. The mixture is cooled to 0°C in an ice bath.

-

Addition of Acryloyl Chloride: Acryloyl chloride (1.1 to 1.2 molar equivalents) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is filtered to remove the triethylammonium hydrochloride salt. The filtrate is then washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 1H,1H,11H-Eicosafluoroundecyl Acrylate.

Applications in Drug Development and Biomedical Science

The unique properties of fluorinated polymers, particularly those derived from long-chain fluorinated acrylates, make them highly attractive for a range of biomedical applications, most notably in drug delivery.[10][11][12] The inherent hydrophobicity and lipophobicity of these polymers can be leveraged to create stable drug delivery vehicles that can protect therapeutic payloads from degradation and control their release.[10]

Caption: Conceptual workflow of fluorinated nanoparticles in targeted drug delivery.

Key advantages of using polymers derived from 1H,1H,11H-Eicosafluoroundecyl Acrylate in drug delivery include:

-

Enhanced Stability: The strong carbon-fluorine bonds and the hydrophobic nature of the perfluorinated chains contribute to the formation of stable nanoparticles that can protect encapsulated drugs from enzymatic degradation in the bloodstream, thereby prolonging their circulation time.[7]

-

Controlled Release: The hydrophobic core of nanoparticles formed from these polymers can effectively encapsulate hydrophobic drugs, and the release kinetics can be tuned by altering the polymer composition and architecture.[10]

-

Improved Cellular Uptake: Fluorinated surfaces can interact favorably with cell membranes, potentially leading to enhanced cellular uptake of the drug-loaded nanoparticles.[13][14]

-

"Stealth" Properties: The low surface energy and non-adhesive nature of fluorinated polymers can reduce non-specific protein adsorption (opsonization), which helps the nanoparticles evade the immune system and prolongs their circulation time.[15]

-

Imaging Capabilities: The presence of fluorine atoms can be exploited for 19F Magnetic Resonance Imaging (MRI), allowing for the non-invasive tracking of the drug delivery vehicle in vivo.[10][16]

Safety and Handling

-

Hazard Identification: Similar fluorinated acrylates are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] If there is a risk of inhalation, use a respirator with an appropriate cartridge.

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3] Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames, as acrylates can be flammable and may polymerize upon heating.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[3] The container should be tightly sealed and protected from light. Many acrylates are stabilized with inhibitors to prevent polymerization during storage; ensure the inhibitor is still active if the material has been stored for an extended period.[3]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[17]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[17]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[17] In all cases of exposure, seek medical attention if irritation or other symptoms persist.[17]

-

Conclusion

1H,1H,11H-Eicosafluoroundecyl Acrylate is a specialty monomer with a unique set of physicochemical properties derived from its long perfluorinated chain and reactive acrylate functionality. Its low surface energy, hydrophobicity, oleophobicity, and thermal stability make it a valuable building block for high-performance polymers. While its primary applications have been in surface coatings and treatments, its potential in the biomedical field, particularly in the design of advanced drug delivery systems, is a rapidly growing area of research. The ability to form stable, "stealthy" nanoparticles with controlled release characteristics and potential for imaging makes polymers derived from this monomer promising candidates for the next generation of targeted therapeutics. As with all chemicals, proper safety precautions must be observed during its handling and use. Further research into the specific biological interactions and in vivo performance of materials based on 1H,1H,11H-Eicosafluoroundecyl Acrylate will be crucial in fully realizing its potential in medicine and beyond.

References

-

Royal Society of Chemistry. (2016, November 8). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. RSC Publishing. [Link]

- Abraham, M. H., & Acree, W. E. (2018). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 268, 843-849.

- Wang, J., et al. (2019). Synthesis of perfluoroalkyl acrylate copolymers. Journal of Applied Polymer Science, 136(48), 48215.

- Wang, Y., et al. (2019). Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material.

- Israelachvili, J. N. (2011). Intermolecular and surface forces. Academic press.

- Usman, A. (2022).

-

Usman, A., Zhang, C., Whittaker, A. K. (2022). Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. UQ eSpace. [Link]

- Lazzari, M., et al. (2010). 3.3. Contact angles and surface tension Water (θw) and n-hexadecane (θh) contact angles measured for the two.

- Al-Ahmari, A. M., et al. (2021).

- Dreyer, C., et al. (2020). Refractive index at 633 nm of UV-cured fluorinated acrylates at different UV LED exposure rates (mm/s).

- Martins, P., et al. (2018).

- O'Donnell, J., et al. (2021). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy.

- Richards, R., et al. (2001). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion. Langmuir, 17(26), 8143-8151.

- Li, Y., et al. (2022). Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes.

- Granel, C., et al. (2000). Surface Properties of Poly[2-(perfluorooctyl)

- Rahman, M. A. (2023).

- Thomas, R. R., et al. (2003).

- CPAchem Ltd. (2023, February 22).

- Wang, X., et al. (2021). Alkyl Side-chain Engineering for Enhanced Anti-wettability and Stability in Non-fluorinated Liquid-repellent Coatings. ACS Applied Materials & Interfaces, 13(34), 41049-41059.

-

SciPoly. Refractive Index of Polymers by Index. [Link]

-

POLITesi. (2020). FLUORINATED SYSTEMS FOR BIOMEDICAL APPLICATIONS: FROM IMAGING TO DRUG DELIVERY. [Link]

-

Wikipedia. Polytetrafluoroethylene. [Link]

-

Jordi Labs. Solubility for Common Extractable Compounds. [Link]

- Ivanchev, S. S., et al. (2019). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Russian Journal of General Chemistry, 89(13), 2825-2843.

- Enick, R. M., et al. (2021). High-Pressure Solutions of C6F13- and C4F9- Based Polyfluoroacrylates in CO2: Synthesis, Solubility, Viscosity, Adsorption, and Core-Flooding. D-Scholarship@Pitt.

- Zhang, Y., et al. (2022). Fluorinated amphiphilic Poly(β-Amino ester) nanoparticle for highly efficient and specific delivery of nucleic acids to the Lung capillary endothelium.

- Liu, Y., et al. (2011). The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy.

- Google Patents. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.

- Dhamodharan, D., et al. (2023). Experimental and computational phase behavior investigation for the CO2 + 1H, 1H-perfluorooctyl acrylate and CO2 + 1H, 1H-perfluorooctyl methacrylate systems at high pressure. Arabian Journal of Chemistry, 16(6), 104862.

- Croutxé-Barghorn, C., et al. (2011). Refractive index evolution of various commercial acrylic resins during photopolymerization. Express Polymer Letters, 5(11), 964-974.

- Husek, A., et al. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography.

- Ye, R., et al. (2022). Characterization of Per- and Polyfluorinated Alkyl Substances Present in Commercial Anti-fog Products and Their In vitro Adipogenic Activity. Environmental Science & Technology, 56(8), 4846-4856.

- Kelly, R. W. (1980). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography.

- Dhamodharan, D., et al. (2023). Experimental and Computational Phase Behavior Investigation for the CO2 + 1H, 1H-Perfluorooctyl Acrylate and CO2 + 1H, 1H-Perfluorooctyl Methacrylate Systems at High Pressure.

- Sugiyama, K., et al. (2017). Effects of the high side-chain densities of hydrophobic poly(substituted methylene)s on their surface free energies. Kobe University Repository.

- Chandrasekhar, S., et al. (2006). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Organic Chemistry: An Indian Journal, 2(2), 92-95.

- Li, H., & Zhu, C. (2023). Defluorinative Esterification and 1,3-Dietherification of (Trifluoromethyl)alkenes with Alcohols: Controlled Synthesis of α-Arylacrylates and 1,3-Diethers. The Journal of Organic Chemistry, 88(7), 4134-4144.

- Kim, J., et al. (2014). High refractive index of transparent acrylate polymers functionalized with alkyl sulfur groups. RSC Advances, 4(93), 51269-51275.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS # 4998-38-3, 1H,1H,11H-Perfluoroundecyl Acrylate: more information. [chemblink.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. researchgate.net [researchgate.net]

- 7. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]

- 8. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.tue.nl [pure.tue.nl]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. mdpi.com [mdpi.com]

- 12. Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. politesi.polimi.it [politesi.polimi.it]

- 17. fishersci.com [fishersci.com]

- 18. bg.cpachem.com [bg.cpachem.com]

spectral data for 1H,1H,11H-Eicosafluoroundecyl acrylate (NMR, IR, MS)

[1]

Molecular Architecture & Physicochemical Profile[1][2]

1H,1H,11H-Eicosafluoroundecyl acrylate is a specialized fluorinated monomer used to impart hydrophobicity and oleophobicity to surfaces.[1] Unlike perfluorinated chains ending in a

Structural Definition

-

IUPAC Name: 11H-Eicosafluoroundecyl prop-2-enoate[1]

-

CAS Number: 138495-42-8 (Representative for this class; isomers vary)

-

Molecular Formula:

-

Molecular Weight: ~598.17 g/mol

-

Key Moieties:

-

Acrylate Head: Reactive vinyl group for polymerization.

-

Hydrocarbon Spacer: A methylene (

) group at position 1, decoupling the electron-withdrawing fluorocarbon chain from the ester oxygen. -

Fluorocarbon Chain: A linear decafluoro-chain segment.

-

Omega-Proton: A terminal proton at position 11, creating a unique NMR signature.

-

Synthesis Pathway (Graphviz Visualization)

The synthesis typically involves the esterification of 1H,1H,11H-eicosafluoroundecan-1-ol with acryloyl chloride.

Figure 1: Esterification pathway via acyl chloride, requiring anhydrous conditions to prevent hydrolysis.[1]

Spectroscopic Atlas

The following data is synthesized from high-field NMR analysis of omega-hydro fluorinated acrylates.

A. Nuclear Magnetic Resonance (NMR)[5][6][7][8][9][10][11]

1H NMR (Proton)

Solvent:

The spectrum is characterized by three distinct regions: the vinyl protons (deshielded), the alpha-methylene protons (moderately deshielded), and the omega-terminal proton (highly coupled).

| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment | Structural Context |

| 6.45 | dd (Doublet of Doublets) | 1H | Vinyl | Trans to carbonyl | |

| 6.15 | dd (Doublet of Doublets) | 1H | Vinyl | Cis to carbonyl | |

| 6.05 - 6.50 | tt (Triplet of Triplets) | 1H | Diagnostic Peak | ||

| 5.90 | dd (Doublet of Doublets) | 1H | Vinyl | Germinal to ester | |

| 4.65 | t (Triplet) | 2H | Alpha to Fluorine |

Critical Analysis (The "Roofing" Effect):

The terminal proton (

-

Geminal Coupling (

): Coupling to the two fluorine atoms on the same carbon ( -

Vicinal Coupling (

): Coupling to the two fluorine atoms on the adjacent carbon (

19F NMR (Fluorine)

Solvent:

This technique is essential for verifying the chain length and the integrity of the terminal group.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |

| -119.5 | Broad Singlet/Multiplet | 2F | Adjacent to | |

| -122.0 to -125.0 | Multiplet Cluster | 14F | Internal Chain (Bulk) | |

| -129.5 | Broad Singlet | 2F | Penultimate group | |

| -137.5 | dt (Doublet of Triplets) | 2F | Terminal Group |

Logic Tree for NMR Assignment:

Figure 2: Decision logic for confirming structure via 1H NMR.

B. Infrared Spectroscopy (FT-IR)[9][12]

The IR spectrum confirms functional groups.[2][3] The absence of

| Wavenumber ( | Intensity | Assignment | Mode |

| 3005, 2970 | Weak | Terminal | |

| 1760 | Strong | Acrylate Ester Carbonyl | |

| 1638 | Medium | Vinyl double bond | |

| 1410 | Medium | Scissoring of | |

| 1150 - 1250 | Very Strong | Fluorine "Forest" (Broad, intense bands) | |

| 810 | Medium | Out-of-plane vinyl bending |

C. Mass Spectrometry (MS)[3][13]

Ionization Method: Electron Impact (EI) or CI.

Molecular Ion (

Fragmentation Pattern:

-

Alpha Cleavage: Cleavage adjacent to the carbonyl oxygen is the primary pathway.

-

Fragment:

(Base peak in many acrylates).

-

-

Fluorocarbon Fragmentation: The chain disintegrates into stable perfluoro-cations.

-

:

-

:

-

:

-

:

-

:

Experimental Protocol: Sample Preparation for NMR

To ensure the "Expertise" standard, follow this protocol to avoid common solubility and phasing issues associated with fluorinated chains.

-

Solvent Selection:

-

Preferred: Acetone-

or THF- -

Alternative: If using

, add 5-10% Freon-113 (trichlorotrifluoroethane) to improve solubility and resolution, though this is less common in modern green labs.[1]

-

-

Concentration: Prepare a 10-15 mg/mL solution. Over-concentration leads to aggregation of the fluorinated tails (micelle formation), causing peak broadening in the 1H NMR spectrum, specifically at the

and -

Relaxation Delay (

): Fluorine nuclei have long

References

-

Sigma-Aldrich. 1H,1H,2H,2H-Perfluorooctyl acrylate Certified Reference Material. Link (Used for analogous acrylate shift referencing).

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate.[1][4] National Library of Medicine. Link (Source for fluorinated acrylate physical properties).

-

Royal Society of Chemistry. Degradation of a series of fluorinated acrylates. Environmental Science: Processes & Impacts. Link (Source for fragmentation and kinetic data).

-

ChemicalBook. 1H,1H,5H-Octafluoropentyl Acrylate NMR Spectrum. Link (Validated coupling constants for omega-hydro groups).

An In-depth Technical Guide to the Thermal Stability and Chemical Resistance of Fluorinated Acrylates

Introduction

Fluorinated acrylates represent a unique class of polymers that synergize the processability and flexibility of acrylates with the exceptional properties imparted by fluorine. The incorporation of fluorine atoms into the acrylate monomer structure results in materials with high thermal stability, robust chemical resistance, low surface energy, and unique optical properties.[1][2][3] These attributes make them indispensable in a variety of high-performance applications, including protective coatings, advanced biomedical devices, and materials for drug development.[3][4] This guide provides a comprehensive technical overview of the factors governing the thermal and chemical resilience of fluorinated acrylates, methodologies for their evaluation, and insights into their application for researchers, scientists, and professionals in drug development.

The Molecular Architecture: A Foundation of Stability

The remarkable stability of fluorinated acrylates is intrinsically linked to their molecular structure. The strategic replacement of hydrogen with fluorine atoms fundamentally alters the polymer's properties.

The Power of the Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5] This high bond energy imparts exceptional thermal stability to the polymer backbone and side chains.[5]

Influence of Fluorine Content and Position: The degree and location of fluorination within the monomer unit significantly impact the polymer's final properties. Increasing the fluorine content generally enhances thermal stability and chemical inertness.[5][6] The position of the fluorine atoms relative to the polymer backbone also plays a crucial role in shielding the polymer from chemical attack and thermal degradation.[7]

Diagram: Structure-Property Relationship in Fluorinated Acrylates

Caption: Relationship between molecular features and enhanced properties of fluorinated acrylates.

Thermal Stability of Fluorinated Acrylates

The thermal stability of a polymer is its ability to resist decomposition at high temperatures. For fluorinated acrylates, this is a defining characteristic.

Mechanisms of Thermal Degradation

The thermal degradation of fluorinated acrylates is a complex process that can involve several mechanisms, including:

-

Chain Scission: The breaking of the main polymer chain, leading to a reduction in molecular weight.[8][9]

-

Side-Chain Degradation: Decomposition of the fluorinated side chains, which can produce a variety of volatile products.[9][10]

-

Depolymerization: The "unzipping" of the polymer chain to yield monomer units.[11]

The specific degradation pathway is influenced by the polymer's structure, the atmosphere (e.g., inert or oxidative), and the temperature.[10] For instance, in the presence of oxygen, oxidative pyrolysis can lead to the formation of carbonyl fluoride and trifluoroacetyl fluoride.[10]

Evaluating Thermal Stability

Thermogravimetric Analysis (TGA) is the primary technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from TGA include:

-

Onset of Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest.

Differential Scanning Calorimetry (DSC) is another valuable tool that measures the heat flow into or out of a sample as a function of temperature. DSC can determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which provide insights into the polymer's thermal behavior.[12]

Comparative Thermal Stability Data

The following table summarizes typical thermal decomposition temperatures for various fluorinated acrylates compared to their non-fluorinated counterparts.

| Polymer | Monomer Structure | Tonset (°C) | Tmax (°C) |

| Poly(methyl methacrylate) (PMMA) | CH2=C(CH3)COOCH3 | ~250-300 | ~350-400 |

| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | CH2=C(CH3)COOCH2CF3 | ~300-350 | ~380-430 |

| Poly(hexafluorobutyl methacrylate) (PHFBMA) | CH2=C(CH3)COOCH2(CF2)3CF3 | ~350-400 | ~420-470 |

Note: These values are approximate and can vary depending on the specific polymer synthesis, molecular weight, and analytical conditions.

As the data indicates, the incorporation of fluorine significantly increases the thermal stability of the acrylate polymer.[12][13]

Chemical Resistance of Fluorinated Acrylates

The chemical resistance of a polymer refers to its ability to withstand exposure to various chemicals without significant degradation of its physical or chemical properties.[14] Fluorinated acrylates are known for their excellent resistance to a wide range of chemicals.

Factors Influencing Chemical Resistance

The chemical resistance of fluorinated acrylates is governed by several factors:

-

Fluorine Content: Higher fluorine content generally leads to greater chemical resistance.[3]

-

Crosslink Density: For thermosetting formulations, a higher crosslink density can improve resistance to swelling and solvent penetration.[15]

-

Chemical Nature of the Reagent: The polarity, size, and reactivity of the chemical agent will determine its interaction with the polymer.

-

Temperature and Exposure Time: Higher temperatures and longer exposure times will generally lead to increased chemical attack.[14]

Standardized Testing for Chemical Resistance

The chemical resistance of plastics is typically evaluated using standardized test methods, such as those developed by ASTM International and ISO.

-

ASTM D543: This standard practice covers the evaluation of the resistance of plastics to chemical reagents through immersion testing.[16][17][18] Changes in weight, dimensions, appearance, and mechanical properties are assessed.[14][18]

-

ISO 175: This international standard specifies a method for determining the resistance of plastics to liquid chemicals by immersion.[16]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a fluorinated acrylate polymer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the pan in the TGA instrument.

-

Set the atmosphere to nitrogen or air at a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Ramp from room temperature to 100 °C at 10 °C/min and hold for 10 minutes to remove any residual solvent or moisture.

-

Ramp from 100 °C to 600 °C at a heating rate of 10 °C/min.[19]

-

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the weight percent versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve to determine the temperature of maximum decomposition rate (Tmax).

-

Determine the onset of decomposition temperature (Tonset) from the TGA curve.

-

Diagram: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of fluorinated acrylates.

Protocol 2: Chemical Immersion Testing (based on ASTM D543)

Objective: To evaluate the resistance of a fluorinated acrylate film to a specific chemical reagent.

Methodology:

-

Specimen Preparation: Prepare at least three replicate specimens of the fluorinated acrylate film with known initial weight and dimensions.

-

Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of control specimens.

-

Immersion:

-

Post-Immersion Analysis:

-

Remove the specimens from the reagent, gently blot them dry, and re-weigh them immediately.

-

Re-measure the dimensions of the specimens.

-

Visually inspect the specimens for any changes in appearance (e.g., color change, swelling, cracking).

-

Measure the mechanical properties of the exposed specimens.

-

-

Data Evaluation:

-

Calculate the percent change in weight and dimensions.

-

Compare the post-immersion mechanical properties to the initial properties to determine the percent retention of properties.

-

Diagram: Chemical Resistance Testing Workflow

Caption: Workflow for Chemical Immersion Testing of fluorinated acrylates.

Applications in Research and Drug Development

The exceptional stability of fluorinated acrylates makes them highly suitable for demanding applications in the life sciences.

-

Microfluidic Devices: Their chemical inertness is critical for the fabrication of "lab-on-a-chip" devices used in high-throughput screening and diagnostics, where they may come into contact with a variety of solvents and biological reagents.

-

Coatings for Medical Implants and Devices: The biocompatibility and low surface energy of fluorinated acrylate coatings can reduce biofouling and improve the performance and longevity of medical implants.

-

Drug Delivery Systems: The controlled permeability and stability of these polymers are advantageous for creating matrices for the sustained release of therapeutic agents.[20] The introduction of fluorine can also improve the metabolic stability of drug molecules themselves.[4]

Conclusion

Fluorinated acrylates are a versatile class of polymers with a unique combination of thermal stability and chemical resistance. These properties are a direct result of their molecular architecture, particularly the high bond energy of the carbon-fluorine bond. A thorough understanding of the structure-property relationships and the use of standardized testing methodologies are essential for the effective application of these materials in advanced research and development, particularly in the demanding environments of drug development and biomedical applications.

References

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers | Industrial & Engineering Chemistry Research - ACS Publications. (2014, April 14). Retrieved from [Link]

-

Thermal degradation of fluoropolymers. (2020, June 1). Retrieved from [Link]

-

Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC - NIH. (n.d.). Retrieved from [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB. (n.d.). Retrieved from [Link]

-

Structure Control, Coating Properties, And Durability of Fluorinated Acrylic-Based Polymers. (n.d.). Retrieved from [Link]

-

Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization - Taylor & Francis. (n.d.). Retrieved from [Link]

-

New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

The thermal degradation of FEP fluoropolymers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (n.d.). Retrieved from [Link]

-

Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. (2025, August 5). Retrieved from [Link]

-

Chemical Resistance Testing: Ensure Suitability for Your Application - E Squared. (2022, October 3). Retrieved from [Link]

-

Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum - NIST Technical Series Publications. (n.d.). Retrieved from [Link]

-

Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability and structural properties - Beilstein Journals. (2017, April 26). Retrieved from [Link]

-

Copolymers of Isopropenyl Alkyl Ethers with Fluorinated Acrylates and Fluoroacrylates: Influence of Fluorine on Their Thermal, Photochemical, and Hydrolytic Stability | Macromolecules - ACS Publications. (2006, February 2). Retrieved from [Link]

-

Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents - ASTM. (2021, December 7). Retrieved from [Link]

-

Chemical Compatibility ASTM D543 - Intertek. (n.d.). Retrieved from [Link]

-

J2016_199911 : Chemical Stress Resistance of Polymers - SAE International. (n.d.). Retrieved from [Link]

-

Fluorinated Glycidyl Triazolyl Polymers Exhibiting Thermally Stable Layered Structures and Sticky Hydrophobic Surfaces - ACS Publications. (2026, February 16). Retrieved from [Link]

-

Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - MDPI. (2025, January 26). Retrieved from [Link]

-

Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures - PMC. (n.d.). Retrieved from [Link]

-

Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene - DTIC. (2011, December 14). Retrieved from [Link]

-

Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. - ResearchGate. (n.d.). Retrieved from [Link]

-

Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC. (n.d.). Retrieved from [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Retrieved from [Link]

-

(PDF) Acrylate-based fluorinated copolymers for high-solids coatings - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC. (2021, December 31). Retrieved from [Link]

-

Synthesis and Properties of Novel Acrylic Fluorinated Surfactants - MDPI. (2024, October 14). Retrieved from [Link]

-

Fluoropolymer Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

-

CHEMICAL RESISTANCE GUIDE. (n.d.). Retrieved from [Link]

-

Preparation and Characterization of Acrylate Copolymers Modified by Fluorine and Silicon for Application in Release Films | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. paint.org [paint.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. turi.org [turi.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. e2techtextiles.com [e2techtextiles.com]

- 15. researchgate.net [researchgate.net]

- 16. specialchem.com [specialchem.com]

- 17. D543 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents [store.astm.org]

- 18. Chemical Compatibility ASTM D543 [intertek.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solvation Thermodynamics and Processing of 1H,1H,11H-Eicosafluoroundecyl Acrylate

[1]

Executive Summary

1H,1H,11H-Eicosafluoroundecyl acrylate (often abbreviated as C11-AC or 11H-EFA) represents a distinct class of "telomer-derived" semi-fluorinated monomers.[1] Unlike standard hydrocarbon acrylates, this molecule exhibits a pronounced "fluorophilic-lipophobic" duality.[1] Its 20-fluorine backbone renders it insoluble in most standard organic solvents (alcohols, aliphatic hydrocarbons) while its acrylate headgroup provides a narrow window of reactivity.[1]

This guide provides a definitive solubility profile, grounded in Hansen Solubility Parameters (HSP), to assist researchers in formulating coatings for medical devices, microfluidics, and drug delivery systems.[1]

Part 1: Molecular Architecture & The "Fluorine Effect"

To understand the solubility behavior of C11-AC, one must analyze its structural competition.[1]

-

The Fluorinated Tail (

): The dominant feature. Fluorine has low polarizability and low surface energy. This chain creates a "fluorine phase" that repels both water (hydrophobic) and standard fats/oils (lipophobic). -

The Omega-Proton (

): Unlike perfluorinated chains (ending in -

The Acrylate Head (

): The only polar region, capable of dipole-dipole interactions, but sterically overwhelmed by the rigid fluorinated tail.[1]

Diagram 1: Solvation Thermodynamics

The following diagram illustrates the competitive intermolecular forces determining solubility.

Caption: Thermodynamic competition: The low dispersion forces of the fluorinated tail prevent mixing with standard organics, necessitating fluorinated solvents.

Part 2: Empirical Solubility Profile

The following data categorizes solvents based on thermodynamic compatibility with CAS 4998-38-3 at 25°C.

Table 1: Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Fluorinated (Primary) | Hexafluorobenzene, Novec™ 7100/7200, AK-225 (legacy) | Excellent | Perfect match for low London dispersion forces.[1] The "like dissolves like" principle applies strictly here. |

| Hybrid / Bridging | Good | The | |

| Polar Aprotic | THF, Acetone, Ethyl Acetate | Marginal / Temperature Dependent | Short-chain fluoropolymers dissolve; however, this C11 chain often causes cloudiness or micelle formation at room temp.[1] Heating (>40°C) may induce solubility.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (Insoluble) | Strong "lipophobic" repulsion.[1] The fluorinated chain acts as a barrier to solvation. |

| Protic / Polar | Water, Methanol, Ethanol | Insoluble | Extreme polarity mismatch.[1] The hydrophobic effect drives the acrylate out of the phase immediately. |

Critical Note for Formulators: If using standard organic solvents (THF/Acetone) is mandatory for your process, you must use a fluorinated co-solvent (e.g., Trifluorotoluene) in at least a 20:80 ratio to prevent phase separation during film formation.[1]

Part 3: Hansen Solubility Parameter (HSP) Analysis[2][3][4]

To scientifically predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters.[1][2][3] The C11-AC molecule is characterized by a very low dispersion parameter (

Estimated HSP Values for C11-AC:

-

(Dispersion): ~13.5

-

(Polarity): ~4.0

-

(Hydrogen Bonding): ~3.5

The "Sphere of Solubility":

Most common solvents (e.g., Toluene

Strategic Recommendation:

Use Trifluorotoluene (TFT) (

Part 4: Experimental Protocols

Protocol A: Determination of Solubility Limit (Cloud Point Method)

Use this protocol to validate if a specific solvent blend works for your concentration requirements.

Materials:

-

1H,1H,11H-Eicosafluoroundecyl acrylate (Solid/Waxy solid).[1]

-

Target Solvent (e.g., THF/TFT blend).[1]

-

Temperature-controlled vortex mixer.[1]

Step-by-Step Workflow:

-

Preparation: Weigh 100 mg of C11-AC into a 4 mL borosilicate glass vial.

-

Addition: Add 900 µL of target solvent (10% w/v target).

-

Agitation: Vortex at 2000 RPM for 60 seconds.

-

Observation (Tyndall Effect): Shine a red laser pointer (650nm) through the vial.

-

Thermal Stress: If insoluble, heat to 45°C. If it dissolves but precipitates upon cooling to 25°C, the solvent is unsuitable for storage or room-temp processing.[1]

Diagram 2: Formulation Workflow

Caption: Iterative workflow for establishing a stable monomer solution prior to polymerization.

Part 5: Applications in Drug Development & Devices

While C11-AC is not a drug API, it is a critical excipient/material precursor in the following areas:

-

Non-Fouling Coatings: Polymerized C11-AC forms surfaces with extremely low surface energy (<15 mN/m).[1] When coated on microfluidic channels or needles, it prevents protein adsorption and reduces friction.[1]

-

Oxygen-Permeable Membranes: The high fluorine content allows for high oxygen solubility. Thin films of poly(C11-AC) are used in cell culture devices to enhance oxygen transport to tissue scaffolds.

-

Micro-Encapsulation: Used in double-emulsion (W/O/W) techniques where the "Oil" phase requires a fluorinated solvent to encapsulate hydrophilic drugs without leakage.

References

-

PubChem. (n.d.).[1] 1H,1H,11H-Eicosafluoroundecyl acrylate (Compound).[1][5][6] National Library of Medicine. Retrieved from [Link]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1] (Standard text for HSP theory).

-

Discekici, E. H., et al. (2017).[1] Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates.[7][8] Journal of the American Chemical Society.[7] (Demonstrates use of trifluoromethyl-2-propanol as solvent). Retrieved from [Link][1]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. paint.org [paint.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. 1H,1H-PERFLUOROOCTYL ACRYLATE | 307-98-2 [chemicalbook.com]

- 5. CAS 41123-44-8: 1H,1H,11H-Eicosafluoroundecyl methacrylate [cymitquimica.com]

- 6. CAS 4998-38-3: 1H,1H,11H-Eicosafluoroundecyl acrylate [cymitquimica.com]

- 7. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials [escholarship.org]

Commercial Sourcing & Technical Utilization of 1H,1H,11H-Perfluoroundecyl Acrylate

Technical Whitepaper | Version 1.0

Executive Summary

This guide addresses the sourcing, validation, and application of 1H,1H,11H-Perfluoroundecyl acrylate (CAS: 4998-38-3). Unlike the ubiquitous perfluoroalkyl acrylates (which terminate in a chemically inert

Part 1: Sourcing Intelligence & Supplier Verification

Chemical Identity & Critical Parameters

Researchers must distinguish this compound from its fully fluorinated analogs to avoid experimental failure. The presence of the terminal proton is the defining feature.

| Parameter | Specification |

| Chemical Name | 1H,1H,11H-Perfluoroundecyl acrylate |

| CAS Number | 4998-38-3 |

| Synonyms | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Eicosafluoroundecyl acrylate; Acrylic acid 1H,1H,11H-perfluoroundecyl ester |

| Molecular Formula | |

| Molecular Weight | 586.17 g/mol |

| Physical State | Waxy solid at 25°C (Melting Point: ~48–53°C) |

| Stabilizer | Typically MEHQ (Hydroquinone monomethyl ether) or TBC (4-tert-butylcatechol) |

Validated Commercial Suppliers

Due to its niche status, this monomer is rarely stocked by generalist catalog houses (e.g., standard Sigma-Aldrich inventory often defaults to the

| Supplier | Region | Catalog/Product Code | Purity Grade | Notes |

| SynQuest Laboratories | USA | 2324-3-26 | 97% | Primary source for bulk/research quantities. |

| Exfluor Research | USA | Custom Synthesis | >98% | Specializes in direct fluorination; high reliability. |

| CymitQuimica | EU | 4998-38-3 | Technical | Distributor for multiple fluorochemical manufacturers. |

| Tyger Scientific | USA | Inquire | 95%+ | Good for scale-up intermediates. |

Procurement Alert: Always request a Certificate of Analysis (CoA) confirming the H-NMR spectrum. The terminal proton (

) presents a diagnostic triplet of triplets around 6.0–6.5 ppm, distinct from the acrylate protons. If this signal is absent, you have received the wrong (perfluorinated) compound.

Part 2: Technical Deep Dive & Application Logic

The "Omega-Hydro" Advantage

Why choose 1H,1H,11H-Perfluoroundecyl acrylate over the more common 1H,1H,2H,2H-Perfluorodecyl acrylate?

-

Dipole & Solubility: The terminal proton creates a local dipole at the chain end, improving solubility in polar fluorinated solvents (e.g., trifluoroethanol) compared to the strictly non-polar perfluoro chains.

-

Surface Energy Tuning: While

groups provide the lowest possible surface energy (~6-10 mN/m), the -

Reactivity: The terminal

bond is susceptible to radical attack under extreme conditions, allowing for post-polymerization surface functionalization that is impossible with

Quality Assurance Workflow

The following DOT diagram outlines the decision logic for validating incoming monomer batches.

Figure 1: Incoming quality control workflow to distinguish omega-hydro variants from perfluoro analogs.

Part 3: Experimental Protocol

Polymerization of 1H,1H,11H-Perfluoroundecyl Acrylate

Since the monomer is a solid wax, bulk polymerization can be heterogeneous. Solution polymerization in a fluorinated solvent is recommended for homogeneity.

Reagents:

-

Monomer: 1H,1H,11H-Perfluoroundecyl acrylate (5.0 g)[1]

-

Solvent:

-Trifluorotoluene (TFT) or Hexafluorobenzene (HFB). Note: Standard organic solvents like THF may not fully dissolve the fluorinated chain. -

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

Protocol:

-

Dissolution: Place 5.0 g of monomer in a Schlenk flask. Add 15 mL of TFT. Heat gently to 50°C until the waxy solid dissolves completely.

-

Inhibitor Removal: If high precision is required, pass the solution through a short plug of basic alumina to remove MEHQ. For routine synthesis, simply increase initiator concentration.

-

Deoxygenation: Seal the flask and purge with dry nitrogen for 20 minutes (bubbling).

-

Initiation: Add AIBN (1 wt% relative to monomer, ~50 mg) dissolved in minimal TFT.

-

Reaction: Heat the mixture to 70°C under nitrogen atmosphere for 12–16 hours.

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into a 10-fold excess of cold Methanol.

-

The polymer will separate as a white, sticky precipitate.

-

Redissolve in TFT and re-precipitate (2x) to remove unreacted monomer.

-

-

Drying: Dry under high vacuum at 60°C for 24 hours.

Synthesis Pathway Diagram

Figure 2: Solution polymerization pathway for solid fluorinated acrylates.

References

- Google Patents. (2016). Low refractive index coating for optical fibers (US20160369103A1). Discusses the use of omega-hydro fluorinated monomers for optical cladding.

-

National Institutes of Health (NIH). (2021). Defluorination of Omega-Hydroperfluorocarboxylates. Environmental Science & Technology. Explains the reactivity differences of the terminal proton. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Emulsion Polymerization Techniques for Fluoroalkyl Acrylates

Introduction and Strategic Overview

Fluoroalkyl acrylate (FA) polymers are a cornerstone of high-performance materials, prized for their ability to create surfaces with exceptionally low free energy.[1][2] This translates into robust water and oil repellency, chemical inertness, and thermal stability, making them indispensable in applications ranging from advanced coatings and textiles to electronics and biomedical devices.[1][3][4]

Emulsion polymerization stands out as a superior and industrially scalable method for synthesizing these polymers.[5][6] This technique, conducted in an aqueous medium, offers significant advantages: it is environmentally favorable, allows for the formation of high molecular weight polymers at rapid reaction rates, and yields a stable latex dispersion that is often directly usable in formulations without complex purification steps.[6]

However, the unique physicochemical properties of fluoroalkyl acrylate monomers—namely their pronounced hydrophobicity and oleophobicity—present distinct challenges compared to conventional acrylic polymerizations.[5] This guide provides a detailed exploration of the mechanistic principles, practical considerations, and step-by-step protocols for the successful emulsion polymerization of fluoroalkyl acrylates, designed for researchers and scientists aiming to harness the full potential of these remarkable materials.

Mechanistic Insights and Core Challenges

The emulsion polymerization of FAs generally follows the classical model involving monomer-swollen micelles for particle nucleation and growth. However, the high density and extreme immiscibility of fluorinated monomers introduce critical deviations that must be expertly managed.

-

Monomer Partitioning and Nucleation: FA monomers have extremely low water solubility. This hinders their diffusion through the aqueous phase to nucleation sites (micelles or existing particles), potentially leading to slow initiation or secondary nucleation from monomer droplets. To overcome this, water-soluble co-solvents like acetone or propylene glycol can be employed as compatibilizers and emulsification aids.[3]

-

Colloidal Stability: The resulting fluoropolymer particles are significantly denser than their hydrocarbon analogs. This elevates the risk of gravitational settling and coagulation. Therefore, a robust stabilization strategy is paramount, often requiring a synergistic combination of electrostatic and steric stabilizers to keep the particles well-dispersed.[7][8]

-

Surfactant Selection: The choice of emulsifier is arguably the most critical parameter. While traditional hydrocarbon surfactants can be used, their effectiveness may be limited. Historically, long-chain perfluorinated surfactants like perfluorooctanoic acid (PFOA) were common but are now being phased out due to environmental and health concerns.[9][10][11] The modern paradigm has shifted towards more sustainable alternatives, including:

-

Short-chain fluorinated surfactants: These offer a better environmental profile.

-

Non-ionic surfactants: Often used with anionic surfactants to provide steric hindrance.[7][8]

-

Polymerizable surfactants (surfmers): These reactive molecules covalently bond to the polymer backbone, permanently anchoring them to the particle surface and preventing their migration or leaching from the final product.[9][12]

-

Key Components of the Polymerization System

A successful formulation requires careful selection and optimization of each component.

| Component | Examples | Function & Rationale |

| Fluoroalkyl (Meth)acrylate Monomers | Dodecafluoroheptyl Methacrylate (DFHMA), Hexafluorobutyl Acrylate (HFBA), 2,2,2-Trifluoroethyl Methacrylate (TFM) | The primary monomer that imparts low surface energy, hydrophobicity, and oleophobicity. The length of the fluoroalkyl chain directly influences the final surface properties.[13][14] |

| Co-monomers | Methyl Methacrylate (MMA), Butyl Acrylate (BA), Styrene (St) | Used to tune critical properties such as glass transition temperature (Tg) for proper film formation, adhesion to substrates, mechanical strength, and overall cost.[7][8] |

| Surfactants / Emulsifiers | Anionic: Sodium Dodecyl Sulfate (SDS) Non-ionic: Alkylphenol Ethoxylates (e.g., OP-10) Polymerizable: Perfluoro(4-methyl-3, 6-dioxaoct-7-ene) sodium sulfonate (PSVNa) | Stabilizes monomer droplets and polymer particles, preventing coagulation. A combination of anionic (electrostatic) and non-ionic (steric) surfactants is highly effective for stabilizing dense fluoropolymer particles.[7][8][9] |

| Initiators | Thermal: Potassium Persulfate (KPS), Ammonium Persulfate (APS) Redox Pair: KPS / Sodium Bisulfite (NaHSO₃) | Generates free radicals in the aqueous phase to initiate polymerization.[15] Persulfates are ideal as they also introduce stabilizing sulfate end-groups onto the polymer chains.[7][10] Redox systems allow initiation at lower temperatures.[9] |

| Aqueous Medium | Deionized (DI) Water | The continuous phase for the dispersion. Purity is critical to avoid interference with the initiator or surfactants. |

| Additives (Optional) | Buffers: Sodium Bicarbonate Co-solvents: Acetone, Propylene Glycol | Buffers maintain a stable pH, which can affect initiator decomposition and latex stability. Co-solvents improve the emulsification of highly hydrophobic FA monomers.[3] |

Experimental Workflows and Protocols

The following protocols provide detailed methodologies for common and advanced emulsion polymerization techniques. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Diagram: General Emulsion Polymerization Workflow

Caption: Two-stage workflow for core-shell emulsion polymerization.

Procedure:

-

Stage 1: Core Synthesis a. Charge the reactor with 80g DI water and 0.3g SDS. Heat to 80°C under nitrogen. b. Prepare a Core Pre-Emulsion containing 20g DI water, 0.2g SDS, 15g MMA, and 15g BA. c. Add the entire Core Pre-Emulsion to the reactor, followed by 3g of a 5% w/w KPS solution. d. Allow the core polymerization to proceed for 1.5 hours.

-

Stage 2: Shell Synthesis a. Prepare a Shell Pre-Emulsion containing 20g DI water, 0.3g SDS, 0.5g OP-10, and 20g DFHMA. b. After the core synthesis is complete, begin the semi-continuous feed of the Shell Pre-Emulsion and a separate feed of 5g of 5% w/w KPS solution over 2 hours. c. Maintain the reaction at 80°C throughout the feed.

-

Finalization: a. After the feeds are complete, add 1g of 5% w/w KPS solution and hold for another 1.5 hours. b. Cool the reactor to room temperature and filter the final core-shell latex through a 100-mesh screen.

Characterization of the Final Latex and Films

Validating the outcome of the polymerization is a crucial step.

| Property | Technique | Expected Outcome / Interpretation |

| Solids Content | Gravimetry (drying a known mass of latex) | Typically 30-50%. Indicates monomer conversion. |

| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Monodisperse particles (PDI < 0.1) with sizes typically between 50-200 nm. [7] |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of all monomer units in the copolymer. Look for characteristic C-F stretches (~1100-1300 cm⁻¹) and C=O stretches (~1730 cm⁻¹). [7] |

| Thermal Properties | Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | DSC reveals the glass transition temperature (Tg), which is critical for film formation. [7]TGA indicates the thermal stability of the polymer. The presence of fluorine generally enhances stability. [1] |

| Surface Properties | Contact Angle Goniometry | A film is cast from the latex and dried. High water and oil contact angles (>90° and >60°, respectively) confirm the low surface energy and successful incorporation of the fluorinated monomer at the surface. [7][14] |

| Morphology (Core-Shell) | Transmission Electron Microscopy (TEM) | Can be used to visualize the core-shell structure of the particles, often requiring staining techniques to enhance contrast between the core and shell. [12][13] |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| High Coagulum Formation | - Insufficient surfactant concentration- Stirring speed too high/low- Reaction temperature too high- Impurities in water or monomers | - Increase surfactant concentration (especially non-ionic for steric stability)- Optimize stirring rate (typically 150-250 RPM)- Ensure stable temperature control- Use high-purity DI water and monomers |

| Low Monomer Conversion | - Insufficient initiator- Presence of an inhibitor- Reaction temperature too low | - Increase initiator concentration or perform a "chase" step- Ensure monomers are inhibitor-free- Verify and maintain reaction temperature |

| Bimodal Particle Size Distribution | - Secondary nucleation event | - Increase initial seed surface area- Use a semi-continuous feed to keep monomer concentration low in the aqueous phase |

| Poor Film Properties (Cracking) | - Glass transition temperature (Tg) is too high for the drying temperature | - Increase the ratio of "soft" co-monomers (e.g., Butyl Acrylate) to lower the polymer Tg- Use a coalescing solvent during film formation |

References

-

Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications - ResearchGate. [Link]

-

Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications Available - Books. [Link]

-

Preparation of a Fluorocarbon Polymerizable Surfactant and Its Application in Emulsion Polymerization of Fluorine-Containing Acrylate - MDPI. [Link]

-

Polysiloxane/poly(fluorinated acrylate) core-shell latexes and surface wetability of films. [Link]

- US7262246B2 - Emulsion polymerization of fluorinated monomers - Google P

-

A degradable fluorinated surfactant for emulsion polymerization of vinylidene fluoride | Request PDF - ResearchGate. [Link]

- WO2007140112A1 - Fluorinated surfactants - Google P

-

Synthesis of a fluoroalkyl acrylate copolymer and its application in sand solidfication. [Link]

-

Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PubMed. [Link]

-

Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC. [Link]

-

Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n-butyl acrylate in organic, aqueous–organic, and aqueous media via RAFT polymerization - RSC Publishing. [Link]

-

Fluoropolymers for Coating Applications. [Link]

-

Investigation of Fluorinated Polyacrylate Latex With Core–Shell Structure - ResearchGate. [Link]

- US4365049A - Fluoroalkyl acrylate copolymer and composition containing the same - Google P

- CN103864982B - Preparation method of fluorinated acrylate emulsion - Google P

-

Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC - NIH. [Link]

-

The study of the acrylate copolymer emulsion containing fluorine - ResearchGate. [Link]

-

(PDF) Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends of These Specific Perfluoroalkyl Substances - ResearchGate. [Link]

-

Synthesis and Characterization of Co-Modified Polyurethane Nanocomposite Latexes by Terminal and Pendant Fluoroalkyl Segments - MDPI. [Link]

-

Preparation and characterization of fluorinated acrylate copolymer latexes by miniemulsion polymerization under microwave irradi. [Link]

-

Stereospecific Radical Polymerization of Fluoroalkyl Acrylates. [Link]

-

Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC. [Link]

-

Understanding the Role of Initiators in Polymerization - Patsnap Eureka. [Link]

-

Characterization and comparability study of a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core - Taylor & Francis. [Link]

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers | Request PDF - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. paint.org [paint.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cityu.edu.hk [cityu.edu.hk]

- 15. Understanding the Role of Initiators in Polymerization [eureka.patsnap.com]

Application Notes and Protocols for Anti-Fouling Marine Coatings

This guide provides researchers, scientists, and formulation chemists with a comprehensive overview of the principles and methodologies for the development and evaluation of anti-fouling marine coatings. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible results.

Introduction: The Challenge of Marine Biofouling

Marine biofouling is the undesirable accumulation of microorganisms, plants, algae, and marine animals on submerged surfaces.[1] This process poses significant economic and environmental challenges to the maritime industry, leading to increased hydrodynamic drag on ship hulls, which in turn elevates fuel consumption and greenhouse gas emissions.[2] Furthermore, biofouling can facilitate the transfer of invasive aquatic species, disrupting local ecosystems.[3]

The biofouling process is a complex succession of events that begins moments after a surface is submerged.[4] It can be broadly categorized into stages, starting with the formation of a microbial biofilm (microfouling) which then facilitates the settlement of larger organisms (macrofouling).[3]

The following diagram illustrates the typical progression of marine biofouling.

Caption: Classification of major anti-fouling coating technologies.

Biocidal Coatings

These coatings function by releasing one or more biocides, such as cuprous oxide or organic compounds, into the water layer adjacent to the hull. [5]

-

Contact Leaching (Hard) Coatings: These paints form a hard, durable, porous film packed with biocides. The biocides leach out upon contact with water, leaving behind the inert paint matrix. [6]They are effective but can lose efficacy over time as the surface becomes clogged with depleted matrix, requiring sanding before re-application.

-

Self-Polishing Copolymer (SPC) / Ablative Coatings: This is the most common technology for commercial vessels. The biocide is chemically bound to a polymer binder. [4]In seawater, the binder slowly hydrolyzes, releasing the biocide and simultaneously sloughing off a microscopic layer of the coating itself ("polishing"). [7]This action continuously exposes a fresh, fully active layer, providing consistent long-term protection. The rate of polishing is critical and is controlled by the binder chemistry, such as silyl or copper acrylates. [4][8]

Biocide-Free Coatings

Driven by increasing environmental regulations, significant research is focused on non-toxic alternatives. [8][9]

-

Foul-Release Coatings: These coatings, typically silicone-based (e.g., Polydimethylsiloxane - PDMS), create a very smooth, low-surface-energy, non-stick surface. [10]Marine organisms have difficulty attaching firmly and are often removed by the force of water when the vessel is in motion (typically above 7-8 knots). [11]While they prevent macrofouling, they are less effective against slime (biofilm) formation. [12]* Novel and Biomimetic Technologies: This emerging category includes a range of innovative approaches. Enzyme-based coatings, for example, use enzymes that interfere with the adhesion mechanisms of fouling organisms. [13]Other strategies involve creating surfaces with micro-topographies that mimic the skin of fouling-resistant marine animals like sharks. [14]

Section 2: Application Note: Laboratory-Scale Coating Formulation

The development of a new AF coating begins at the laboratory scale. A typical formulation consists of several key components, each with a specific function. While commercial formulations are complex and proprietary, the table below provides a foundational guide for researchers creating experimental batches.

| Component | Example Materials | Typical Weight % | Function & Rationale |

| Binder (Resin) | Rosin, Vinyl Copolymers, Acrylics (e.g., Silyl Acrylate, Copper Acrylate) | 15 - 30% | The film-forming polymer that holds all components together. Its chemistry is the primary determinant of the coating's properties, especially the polishing rate in SPCs and overall durability. [4][14] |

| Biocide(s) | Cuprous Oxide (Cu₂O), Copper Thiocyanate, Zinc Oxide (ZnO), Zinc Pyrithione, Diuron | 25 - 60% | The active agent that deters or kills fouling organisms. Often, a combination is used: a primary metallic biocide for "hard" foulers (barnacles) and an organic "booster" biocide for slime and algae. [7][15] |

| Pigments & Extenders | Iron (III) Oxide, Barium Sulfate, Calcium Carbonate | 10 - 25% | Provide color, and mechanical reinforcement, and can help regulate the pH at the coating-water interface. They influence the coating's physical strength and erosion characteristics. [15][16] |

| Plasticizer | Chlorinated Paraffin, Phthalates, Vegetable Oils | 2 - 10% | Imparts flexibility to the dried paint film, preventing it from becoming brittle and cracking during service. The choice of plasticizer can influence the binder's dissolution rate. [15] |

| Solvent(s) | Xylene, White Spirit | 10 - 25% | Dissolves the binder and other components to create a liquid paint with the correct viscosity for application. It evaporates as the paint dries and cures. [17] |

| Additives | Bentonite (Thickener), Lecithin (Dispersing Agent) | 1 - 5% | Used in small quantities to modify properties. Thickeners prevent pigments from settling, and dispersing agents ensure all solid particles are evenly distributed within the liquid paint matrix. [16] |

Protocol for Lab-Scale Batch Preparation (Generic):

-

To a high-shear mixing vessel, add the solvent and begin agitation.

-

Slowly add the binder resin and allow it to fully dissolve.

-

Incrementally add pigments, extenders, and biocides. Proper dispersion is critical for a uniform coating.

-

Add plasticizers and other liquid additives.

-

Continue mixing at a controlled speed until the mixture is homogenous and has reached the desired fineness of grind (can be checked with a Hegman gauge). [17]6. Store the final paint in a sealed, solvent-proof container.

Section 3: Protocol: Static Immersion Performance Testing

This protocol outlines the standardized method for evaluating the performance of AF coatings in a natural marine environment under static (stationary) conditions, adapted from the principles of ASTM D6990 and ASTM D3623 . [11][16][18]Static testing is the most common and fundamental method for screening coating efficacy.

Caption: Standard workflow for static immersion testing of anti-fouling coatings.

Objective

To quantitatively and consistently evaluate the biofouling resistance and physical durability of marine coating systems on test panels in a shallow submergence marine environment. [11][16]

Materials and Controls

-

Test Panels: Standard size (e.g., 15x30 cm) of a relevant substrate (e.g., fiberglass, steel, aluminum). [19]Panels should be prepared with holes for mounting.

-

Coating Application Equipment: Brush, roller, or spray system capable of applying a uniform film.

-

Dry Film Thickness (DFT) Gauge: To ensure consistent and correct coating thickness.

-

Test Rack: Constructed of a non-conductive material (e.g., PVC) to hold panels vertically in the water column. [19]* Controls (Essential for Validation):

-

Negative Control: An uncoated panel or a panel coated with an inert, non-toxic paint. Rationale: This panel must show heavy fouling to validate that the test site and season had sufficient biological pressure to challenge the test coatings. [11] * Positive Control (Reference): A panel coated with a well-documented, commercial AF coating of known performance. Rationale: This serves as a benchmark to gauge the relative performance of the experimental coatings. [11]

-

Procedure

-

Panel Preparation: Thoroughly clean and degrease all panel surfaces. If required, apply an appropriate anti-corrosive primer system as specified for the coating.

-

Coating Application: Apply the experimental and control coatings according to the manufacturer's or formulation's specifications. Apply a minimum of two replicate panels for each coating system. [19]3. Drying and Curing: Allow panels to dry/cure for the specified time (typically 7-14 days) under controlled conditions before immersion. This is critical for complete solvent evaporation and film formation.

-

Deployment: Fasten the panels to the test rack using non-metallic ties, ensuring a minimum spacing between panels. [19]Immerse the rack at the chosen marine test site at a depth between 0.3 and 3.0 meters. [16]5. Inspection Schedule: Retrieve the rack for inspection at regular intervals (e.g., monthly) during the main fouling season. [20]6. Evaluation:

-

Gently rinse each panel with seawater to remove loose sediment.

-

Photograph each panel against a neutral background for a permanent record. [20] * Assess the Fouling Rating (FR) based on the percentage of the surface covered by different types of biofouling, using a standardized scale (see Table 2).

-

Assess the Physical Condition by noting any cracking, blistering, delamination, or erosion of the paint film itself.

-

Data Interpretation: Fouling Rating (FR) Scale

A quantitative rating system is crucial for objective comparison. The following table is a synthesized model based on several established rating systems. [6][20][21]

| Fouling Rating (FR) | % Fouling Cover | Description of Typical Organisms |

|---|---|---|

| 100 (Excellent) | 0% | No fouling. Surface is completely clean. |

| 90 (Very Good) | 1-10% | Primarily a light slime (biofilm) layer is visible. |

| 70 (Good) | 11-30% | Heavy slime and/or patches of soft algae. |

| 50 (Fair) | 31-50% | Extensive algae coverage and/or a few isolated hard foulers (e.g., individual barnacles, tubeworms). |

| 20 (Poor) | 51-80% | Heavy coverage by both soft and hard fouling communities. Multiple species present. |

| 0 (Failure) | >80% | Panel is almost completely covered by a diverse and mature fouling community. |

Section 4: Advanced Performance Protocols

Protocol: Dynamic Testing (Simulated Shear Force)

Rationale: For self-polishing and foul-release coatings, performance is intrinsically linked to water flow. Static tests alone do not capture this dynamic behavior. The ASTM D4939 standard describes a method using a rotating drum to simulate hydrodynamic stress. [22][23] Principle of ASTM D4939:

-

Apparatus: A large cylindrical drum is rotated by a motor in a tank of natural seawater.

-

Panels: Test panels (which may be curved to fit the drum) are mounted on the exterior of the drum.

-

Procedure: The test involves alternating cycles of dynamic and static exposure. For example, a 30-day static period (allowing organisms to attempt settlement) is followed by a 30-day dynamic period where the drum rotates at a speed simulating a vessel's velocity (e.g., 15-20 knots). [3]4. Evaluation: Panels are evaluated for both fouling resistance and coating thickness reduction (erosion/polishing rate). This test is crucial for determining if a foul-release coating can self-clean or if an SPC is polishing at the correct rate. [22]

Protocol: Biocide Leach Rate Determination

Rationale: The effectiveness and environmental impact of a biocidal coating are governed by its biocide release (leach) rate. ISO 15181 provides a standardized laboratory method to measure this. [24]This is a critical quality control and product development tool.

Principle of ISO 15181:

-

Apparatus: A test cylinder made of an inert material is coated with the AF paint. The cylinder is placed in a container filled with a precise volume of artificial seawater of known temperature, salinity, and pH. [24]2. Extraction: The cylinder is rotated in the artificial seawater for a defined period (e.g., 24 hours). During this time, biocides leach from the coating into the water.

-